molecular formula C11H17NO6 B13439400 Osmaronin CAS No. 160551-60-0

Osmaronin

Cat. No.: B13439400
CAS No.: 160551-60-0
M. Wt: 259.26 g/mol
InChI Key: DAVUWBZDLSJMFA-GMLQCYRESA-N
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Chemical Reactions Analysis

Osmaronin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes and UDP-glucosyltransferases. The major products formed from these reactions are other hydroxynitrile glucosides, such as dihydrothis compound and sutherlandin .

Mechanism of Action

The mechanism of action of osmaronin involves its conversion into toxic hydrogen cyanide upon tissue disruption. This process is facilitated by the hydrolysis of this compound by β-glucosidases, which releases hydrogen cyanide and other byproducts. The molecular targets and pathways involved include the cytochrome P450 enzymes and UDP-glucosyltransferases that catalyze the biosynthesis of this compound .

Comparison with Similar Compounds

Osmaronin is similar to other hydroxynitrile glucosides found in barley, such as epiheterodendrin, epidermin, and sutherlandin. These compounds share similar biosynthetic pathways and chemical structures but differ in their specific functional groups and reactivity. This compound is unique in its specific hydroxylation pattern and its role in plant defense mechanisms .

Biological Activity

Osmaronin, a benzofuran derivative, has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antibacterial, and anti-inflammatory research. This article synthesizes available data on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

This compound is characterized by its unique benzofuran structure, which plays a critical role in its biological activity. The compound's effectiveness is often linked to its ability to modulate various cellular pathways, including apoptosis and inflammatory responses.

  • Induction of Apoptosis :
    • This compound has been shown to induce apoptosis in cancer cells by activating caspases, particularly caspases 3 and 7. In K562 leukemia cells, exposure to this compound resulted in a significant increase in caspase activity over time, indicating its potential as an anticancer agent .
  • Antibacterial Activity :
    • The compound exhibits moderate antibacterial properties against Gram-positive strains. Its minimum inhibitory concentration (MIC) values range from 16 to 64 µg/mL .
  • Anti-inflammatory Effects :
    • This compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as interleukin-6 (IL-6), which is crucial in various inflammatory diseases. This inhibition suggests a mechanism that could be beneficial in treating conditions characterized by chronic inflammation .

Anticancer Activity

A study highlighted that this compound significantly affects cell viability in K562 cells, reducing the total cell number after prolonged exposure. This effect was attributed to its pro-apoptotic properties and modulation of the STAT3/ROS signaling axis, which plays a role in cancer cell survival .

Table 1: Anticancer Activity of this compound

StudyCell LineTreatment DurationObserved Effect
K56248 hoursIncreased caspase activity (up to 2.31-fold)
MCF-772 hoursReduced cell viability; induced apoptosis

Antibacterial Activity

Research on the antibacterial properties of this compound indicates that it has significant activity against various bacterial strains. The following table summarizes its effectiveness compared to standard antibiotics.

Table 2: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/mL)Comparison with Ceftriaxone
E. faecalis40Comparable
P. aeruginosa50Comparable
S. typhi30Comparable
K. pneumoniae19Comparable

Anti-inflammatory Activity

In terms of anti-inflammatory effects, this compound has been shown to inhibit the secretion of IL-6 and TNF-α significantly. The following data illustrates its efficacy compared to conventional anti-inflammatory agents.

Table 3: Anti-inflammatory Effects of this compound

CompoundIL-6 Inhibition (%)TNF-α Inhibition (%)
This compound8978
Dexamethasone8372

Properties

CAS No.

160551-60-0

Molecular Formula

C11H17NO6

Molecular Weight

259.26 g/mol

IUPAC Name

(Z)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enenitrile

InChI

InChI=1S/C11H17NO6/c1-6(2-3-12)5-17-11-10(16)9(15)8(14)7(4-13)18-11/h2,7-11,13-16H,4-5H2,1H3/b6-2-/t7-,8-,9+,10-,11-/m1/s1

InChI Key

DAVUWBZDLSJMFA-GMLQCYRESA-N

Isomeric SMILES

C/C(=C/C#N)/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Canonical SMILES

CC(=CC#N)COC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

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